![molecular formula C10H10ClNO B1596779 2-(4-Chlorophenoxy)-2-methylpropanenitrile CAS No. 24889-11-0](/img/structure/B1596779.png)
2-(4-Chlorophenoxy)-2-methylpropanenitrile
Overview
Description
2-(4-Chlorophenoxy)-2-methylpropanenitrile is an organic compound with the molecular formula C_9H_9ClO_2N. It is characterized by a chlorophenoxy group attached to a 2-methylpropanenitrile moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common synthetic route involves the reaction of 4-chlorophenol with 2-bromopropanenitrile in the presence of a strong base such as potassium carbonate (K_2CO_3). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Ullmann Condensation: Another method involves the Ullmann condensation, where 4-chlorophenol is reacted with 2-methylpropanenitrile in the presence of a copper catalyst under high temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of phase transfer catalysts can also improve the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a metal catalyst can be employed.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.
Major Products Formed:
Oxidation: 2-(4-Chlorophenoxy)-2-methylpropanoic acid
Reduction: 2-(4-Chlorophenoxy)-2-methylpropanamine
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methylpropanenitrile finds applications in several fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenoxy)-2-methylpropanenitrile exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)ethanol: This compound has a similar structure but contains an ethanol group instead of a nitrile group.
4-Chlorophenoxyacetic acid: Another related compound with an acetic acid moiety instead of a nitrile group.
Uniqueness: 2-(4-Chlorophenoxy)-2-methylpropanenitrile is unique due to its nitrile group, which imparts different chemical reactivity compared to its analogs. This allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENFRDUXBGWJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381781 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24889-11-0 | |
Record name | 2-(4-chlorophenoxy)-2-methylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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